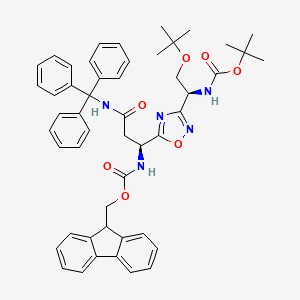
(9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate is a complex organic compound that features a variety of functional groups, including carbamate, oxadiazole, and fluorenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions.
Introduction of the fluorenyl group: This step may involve the use of fluorenylmethanol or its derivatives in a coupling reaction.
Carbamate formation: This can be done by reacting an amine with a chloroformate or similar reagent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a drug candidate. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate: shares similarities with other carbamate and oxadiazole-containing compounds.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: These compounds are commonly used in peptide synthesis and share the fluorenyl group.
Oxadiazole derivatives: These compounds are known for their applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various applications. Its structure allows for multiple points of modification, making it a valuable compound for research and development.
Properties
Molecular Formula |
C50H53N5O7 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[5-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(tritylamino)propyl]-1,2,4-oxadiazol-3-yl]-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C50H53N5O7/c1-48(2,3)60-32-42(52-47(58)61-49(4,5)6)44-53-45(62-55-44)41(51-46(57)59-31-40-38-28-18-16-26-36(38)37-27-17-19-29-39(37)40)30-43(56)54-50(33-20-10-7-11-21-33,34-22-12-8-13-23-34)35-24-14-9-15-25-35/h7-29,40-42H,30-32H2,1-6H3,(H,51,57)(H,52,58)(H,54,56)/t41-,42+/m0/s1 |
InChI Key |
RYUKOKXSDGIOSY-ACEXITHZSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C1=NOC(=N1)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OCC(C1=NOC(=N1)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















